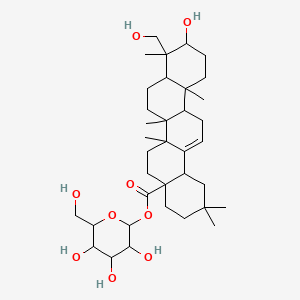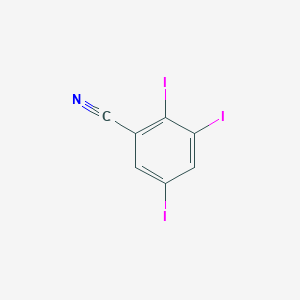![molecular formula C32H27ClN2O2 B12470597 2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12470597.png)
2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with chlorophenyl, dimethylphenoxy, and carboxamide groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and dimethylphenoxy groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide (NaOCH₃) for methoxylation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate
- (RS)-2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride
- 2-(4-chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile
Uniqueness
2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Properties
Molecular Formula |
C32H27ClN2O2 |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide |
InChI |
InChI=1S/C32H27ClN2O2/c1-19-16-22(4)30-27(17-19)28(18-29(35-30)23-8-10-24(33)11-9-23)32(36)34-25-12-14-26(15-13-25)37-31-20(2)6-5-7-21(31)3/h5-18H,1-4H3,(H,34,36) |
InChI Key |
WZFCYTJQGWJSAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C(C=C(C=C34)C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12470520.png)
![1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12470532.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470539.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide](/img/structure/B12470543.png)
![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B12470544.png)


![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12470566.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12470570.png)
![Ethyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12470572.png)

![N-(4-bromo-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470578.png)
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12470585.png)

